3-[(Tert-butoxy)carbonyl]-5-ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
CAS No.:
Cat. No.: VC18055778
Molecular Formula: C14H23NO4
Molecular Weight: 269.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H23NO4 |
|---|---|
| Molecular Weight | 269.34 g/mol |
| IUPAC Name | 5-ethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptane-1-carboxylic acid |
| Standard InChI | InChI=1S/C14H23NO4/c1-5-13-6-14(7-13,10(16)17)9-15(8-13)11(18)19-12(2,3)4/h5-9H2,1-4H3,(H,16,17) |
| Standard InChI Key | JCRDLJKIJQIJIS-UHFFFAOYSA-N |
| Canonical SMILES | CCC12CC(C1)(CN(C2)C(=O)OC(C)(C)C)C(=O)O |
Introduction
3-[(Tert-butoxy)carbonyl]-5-ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a complex organic compound featuring a unique azabicyclo structure. This bicyclic framework incorporates a nitrogen atom and includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during reactions. The compound also features an ethyl group at the 5-position and a carboxylic acid at the 1-position, contributing to its distinct chemical properties and potential reactivity.
Synthesis and Applications
The synthesis of 3-[(Tert-butoxy)carbonyl]-5-ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves multiple steps, optimized for yield and purity. This compound is of interest in pharmaceutical research due to its potential biological activity, particularly in the development of therapeutic agents such as antihistamines.
| Compound Name | Key Features |
|---|---|
| 3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-6-carboxylic acid | Lacks ethyl substitution; different position for carboxylic acid |
| 3-(Tert-butoxycarbonyl)-5-fluoro-3-azabicyclo[3.1.1]heptane | Contains fluorine instead of ethyl; influences lipophilicity |
| 3-(Tert-butoxycarbonyl)-5-methyl-3-azabicyclo[3.1.1]heptane | Contains a methyl group; alters steric properties |
Research Findings and Biological Activity
Compounds within the azabicyclo family, including 3-[(Tert-butoxy)carbonyl]-5-ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid, exhibit significant biological activity. They are often studied for their potential as pharmaceutical agents due to their unique structural characteristics, which influence their interaction with biological targets and affect their efficacy and safety profiles.
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